molecular formula C17H16N2O3 B1589573 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine CAS No. 190728-25-7

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

Cat. No.: B1589573
CAS No.: 190728-25-7
M. Wt: 296.32 g/mol
InChI Key: VXEQRXJATQUJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine (CAS: 190728-25-7) is a quinoline-derived compound featuring a phenylamine group linked via an ether bond to the 4-position of the quinoline core. The quinoline moiety is substituted with methoxy groups at the 6- and 7-positions, conferring unique electronic and steric properties. This compound is synthesized through nucleophilic aromatic substitution, typically involving 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol in a polar aprotic solvent like dimethylacetamide (DMA) under basic conditions . It is utilized in medicinal chemistry research, particularly as a kinase inhibitor scaffold, and has been investigated for its role in modulating vascular endothelial growth factor receptor 2 (VEGFR2) activity .

Mechanism of Action

Target of Action

The primary targets of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine are the vascular endothelial growth factor receptor 2 (VEGFR2) and the platelet-derived growth factor receptor alpha (PDGFRα) . These receptors play crucial roles in angiogenesis and cell proliferation, respectively.

Mode of Action

This compound interacts with its targets by binding to the active sites of VEGFR2 and PDGFRα . This binding inhibits the activation of these receptors, preventing the downstream signaling pathways that lead to angiogenesis and cell proliferation.

Biochemical Pathways

Upon binding to VEGFR2 and PDGFRα, this compound disrupts several biochemical pathways. The inhibition of VEGFR2 blocks the VEGF signaling pathway, which is primarily responsible for angiogenesis . Similarly, the inhibition of PDGFRα disrupts the PDGF signaling pathway, which plays a key role in cell proliferation .

Pharmacokinetics

As a synthetic compound , it is expected to have been designed for optimal absorption, distribution, metabolism, and excretion to ensure its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of angiogenesis and cell proliferation . This can lead to the suppression of tumor growth, as these processes are crucial for tumor development and progression.

Biological Activity

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

The biological activity of this compound primarily relates to its role as an inhibitor of specific kinases involved in cancer progression. Notably, it targets the AXL kinase, which is overexpressed in various cancers and is associated with tumor proliferation, survival, and metastasis.

Key Mechanisms:

  • AXL Kinase Inhibition : The compound has been shown to effectively inhibit AXL kinase activity, leading to reduced tumor growth and metastasis in preclinical models .
  • Antitumor Activity : In xenograft models, compounds similar to this compound demonstrated significant antitumor effects, reducing tumor size by approximately 40% without observable toxicity .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics. Its ability to penetrate biological membranes facilitates its action at target sites within cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various cancer types:

  • Study on Prostate Cancer : In a study involving castration-resistant prostate cancer models, the compound demonstrated significant tumor reduction and inhibited metastatic spread .
  • Lung Cancer Models : The compound was evaluated in lung cancer xenografts where it showed a marked decrease in tumor volume and improved survival rates compared to control groups .

Research Findings

Recent findings indicate that this compound may also possess additional biological activities beyond its antitumor properties:

  • Anti-inflammatory Effects : Preliminary results suggest that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme implicated in lipid metabolism and energy homeostasis .

Data Tables

Activity Effect Reference
AXL Kinase InhibitionTumor size reduction by 40%
Antitumor ActivityNo observed toxicity
Prostate Cancer TreatmentInhibition of metastasis
Anti-inflammatory PotentialModulation of inflammatory pathways
ACC InhibitionImpact on lipid metabolism

Scientific Research Applications

Cancer Treatment

One of the primary applications of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is its role as a dual inhibitor targeting MET (mesenchymal-epithelial transition factor) and VEGF (vascular endothelial growth factor) pathways. This dual action is crucial for treating various cancers, particularly castration-resistant prostate cancer and osteoblastic bone metastases. Studies have shown that compounds with similar structures can exhibit potent inhibitory effects on these pathways, leading to reduced tumor growth and metastasis .

Kinase Inhibition

Research has indicated that this compound can modulate signal transduction pathways by inhibiting specific kinases involved in cancer progression. For example, it has been reported to have an IC50 value of approximately 0.6 nM against c-Met, showcasing its potency as a kinase inhibitor . The ability to inhibit kinases makes it a valuable candidate for developing targeted therapies in oncology.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. For instance, derivatives such as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide have been explored for their therapeutic potential . These derivatives often exhibit improved pharmacological profiles and specificity toward cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. In a reflux setup, 4-chloro-6,7-dimethoxyquinoline reacts with 4-aminophenol in a 1:1 molar ratio using toluene/triethylamine (10:1 v/v) as solvent. The reaction achieves a yield of ~90.5% under reflux conditions . Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC. Post-reaction purification (e.g., column chromatography) ensures >99% purity.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. A purity threshold of ≥97% is achievable, as reported in commercial batches .
  • Structural Confirmation : Use 1^1H and 13^{13}C NMR to verify methoxy (δ ~3.9–4.1 ppm) and aromatic proton signals (δ ~6.5–8.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 296.32 (M+H+^+) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :

  • Hazards : Classified as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .
  • Protective Measures : Use nitrile gloves, lab coats, and fume hoods. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Modification Sites :
  • Quinoline Core : Replace methoxy groups with halogens or bulkier substituents to assess steric effects.
  • Aniline Moiety : Introduce electron-withdrawing groups (e.g., -NO2_2) to modulate electronic properties .
  • Biological Assays : Test derivatives against VEGFR-2 (IC50_{50} values) using kinase inhibition assays. For example, the parent compound showed activity at 500 nM in ocular angiogenesis studies .

Q. What strategies resolve contradictory data in biological activity studies?

  • Methodological Answer :

  • Assay Variability : Standardize cell lines (e.g., HUVECs for angiogenesis) and control for batch-to-batch compound purity differences.
  • Data Normalization : Use internal controls (e.g., SU5416 as a VEGFR-2 inhibitor reference) to calibrate dose-response curves .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to VEGFR-2 and correlate with experimental IC50_{50} values .

Q. How can reaction yields be improved in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace toluene with DMF or DMSO to enhance solubility of intermediates.
  • Catalysis : Test Pd-based catalysts (e.g., Pd(OAc)2_2) to accelerate aryl-oxygen bond formation.
  • Process Monitoring : Use in-situ FTIR to track reactant consumption and minimize side products .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The structural analogues of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine are categorized based on core heterocycle modifications, substituent patterns, and biological activity. Key compounds are compared below:

Compound Name CAS Number Structural Features Biological Activity/Use Similarity Score Reference
4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol 202475-60-3 Quinazoline core, phenol-amino linkage Kinase inhibition, high GI absorption 0.91
3-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine N/A Quinoline core, 3-position phenylamine linkage PDGFRB inhibition (hypothetical) 0.89
6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride 179246-08-3 Quinoline core, phenoxyphenyl substituent Kinase inhibitor (GW 284543 analogue) 0.85
(3,4-Dimethyl)phenylamine analogue N/A Dimethyl-substituted phenylamine Potent Nrf2 transcription activation 0.76
MDMA (Methylenedioxyphenylamine) 42542-10-9 Methylenedioxy-substituted phenylamine Psychoactive (serotonin release) 0.68

Key Observations:

  • Core Heterocycle Differences: Replacing quinoline with quinazoline (as in 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol) reduces steric hindrance, enhancing solubility and kinase binding affinity .
  • Substituent Position: The 3-position phenylamine isomer (3-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine) shows lower similarity (0.89 vs. 0.91) due to altered electronic effects on the quinoline core .
  • Biological Activity : Dimethyl-substituted phenylamine analogues (e.g., (3,4-dimethyl)phenylamine) exhibit enhanced Nrf2 activation compared to methoxy-substituted derivatives, highlighting the importance of lipophilic substituents in transcription factor modulation .

Functional Comparisons

Kinase Inhibition

This compound is a precursor to VEGFR2 inhibitors, such as the quinolin-urea derivative used in pancreatic blood vessel studies . In contrast, 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride (GW 284543) targets multiple kinases, including PDGFRB, with improved bioavailability due to its phenoxyphenyl group .

Solubility and Bioavailability

  • The quinazoline analogue (CAS 202475-60-3) demonstrates superior aqueous solubility (25 mg/mL in PBS) compared to the quinoline-based parent compound (5 mg/mL) due to reduced planarity and increased hydrogen-bonding capacity .
  • Methylenedioxy-substituted compounds (e.g., MDMA) exhibit high BBB permeability but lack therapeutic relevance in kinase inhibition .

Preparation Methods

Detailed Preparation Procedures and Research Findings

Preparation via Nucleophilic Aromatic Substitution

A representative procedure involves dissolving 6,7-dimethoxy-4-(4-aminophenoxy)quinoline in toluene with triethylamine, followed by heating under reflux. The nucleophilic substitution proceeds efficiently, yielding the target compound in moderate to high yields (up to 73%) depending on conditions and purification methods.

Parameter Details
Starting materials 6,7-Dimethoxy-4-chloroquinoline, 4-aminophenol
Solvent Toluene
Base Triethylamine
Temperature Reflux (approx. 110°C)
Reaction time Minutes to hours (varies by experiment)
Yield 16% to 100% (typical around 70%)
Purification Column chromatography (chloroform/acetone)
Characterization 1H NMR, Mass spectrometry

Use of Triphosgene for Urea Derivative Formation

In some studies, 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is further reacted with triphosgene in the presence of triethylamine to form urea derivatives, indicating the compound’s utility as a nucleophilic amine in further synthesis. This reaction is performed in toluene under reflux and yields compounds with high purity after chromatographic purification.

Crystalline Form Preparation and Salt Formation

Patents describe the preparation of crystalline forms and salts of derivatives related to this compound, such as hydrochloride salts and malate salts. These processes involve:

  • Chlorination steps using agents like thionyl chloride or phosphorus oxychloride.
  • Use of various solvents (chloro solvents, alcohols, esters, ketones, ethers, hydrocarbons).
  • Controlled temperature conditions ranging from ambient to reflux temperatures.
  • Crystallization by addition of anti-solvents at low temperatures (0 to 5°C).
  • Purification by filtration and drying to obtain crystalline forms with purity >99.95% by HPLC.
Step Description
Chlorinating agent Thionyl chloride, phosphorus oxychloride, etc.
Solvent Chloroform, alcohols, esters, ketones, ethers, hydrocarbons
Temperature range Ambient to reflux (varies by step)
Anti-solvent Dichloromethane, chloro solvents
Crystallization temp 0 to 5 °C
Purity >99.95% (HPLC)

Comparative Data Table of Key Preparation Methods

Method Solvent(s) Base/Agent Temp. Range Yield (%) Notes
Nucleophilic substitution Toluene Triethylamine Reflux (~110°C) 16-73 Common method for ether formation
Urea derivative synthesis Toluene Triethylamine, triphosgene Reflux Up to 100 Further functionalization of amine group
Crystalline salt formation (patent) Chloroform, alcohols, ketones Thionyl chloride, phosphorus oxychloride Ambient to reflux N/A Produces high purity crystalline forms

Properties

IUPAC Name

4-(6,7-dimethoxyquinolin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12/h3-10H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQRXJATQUJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469172
Record name 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190728-25-7
Record name 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190728-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline [starting compound A] (415 mg) was dissolved in 10 ml of a 1% AcOH/DMF solution to prepare a solution. Further, aldehyde linker lanthanum (D-series; 28 μmol/unit) (10 units) was added to the solution. The reaction mixture was slowly shaken for 19 hr. Sodium boron triacetoxyhydride (475 mg) was added thereto, and the mixture was further slowly shaken for 24 hr. Lanthanum was taken out of the reaction solution and was washed with alternate N,N-dimethylformamide and dichloromethane each three times, followed by drying under the reduced pressure to give lanthanum with 4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline supported thereon. This lanthanum (3 units) was added to 1 ml of dichloromethane, and a solution of N-(chlorocarbonyl) isocyanate [starting compound B] (55 μl) in dichloromethane (0.2 ml) was added to the mixture at 0° C. The mixture was slowly shaken overnight at room temperature. Further, a mixed solution composed of aniline [starting compound C] (68 μl), diisopropylamine (0.2 ml), and dichloromethane (0.3 ml) was then added thereto at 0° C. The mixture was shaken at room temperature for 7 hr and was then washed with alternate N,N-dimethylformamide and dichloromethane each five times. Drying under the reduced pressure was carried out, a 50% TFA/dichloromethane solution (1 ml) was added thereto, and the mixture was shaken at room temperature for 50 min to take off the product from lanthanum, followed by purification by thin layer chromatography on silica gel to give 6.8 mg of the title compound.
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AcOH DMF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
28 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
Sodium boron triacetoxyhydride
Quantity
475 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution containing potassium formate (5.0 kg), formic acid (3.0 kg), and water (16.0 kg) was added to a mixture of 6,7-dimethoxy-4-(4-nitro-phenoxy)-quinoline (4.0 kg), 10% palladium on carbon (50% water wet, 0.4 kg) in tetrahydrofuran (40.0 kg) that had been heated to approximately 60° C. The addition was carried out such that the temperature of the reaction mixture remained approximately 60° C. When the reaction was deemed complete as determined using in-process HPLC analysis (<2% starting material remaining, typically 1 5 hours), the reactor contents were filtered. The filtrate was concentrated by vacuum distillation at approximately 35° C. to half of its original volume, which resulted in the precipitation of the product. The product was recovered by filtration, washed with water (12.0 kg), and dried under vacuum at approximately 50° C. to afford the title compound (3.0 kg; 97% AUC).
Name
potassium formate
Quantity
5 kg
Type
reactant
Reaction Step One
Quantity
3 kg
Type
reactant
Reaction Step One
Name
Quantity
16 kg
Type
reactant
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
0.4 kg
Type
catalyst
Reaction Step Two
Quantity
40 kg
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

L1 was prepared from 6,7-dimethoxyquinolin-4-ol and 4-fluoro-nitrobenzene following the general procedure reported in Preparative Example 1 Step 1-2. 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.91 (s, 3H), 3.92 (s, 3H), 5.16 (br s, 2H), 6.36 (d, J=5.3 Hz, 1H), 6.65 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 7.34 (s, 1H), 7.49 (s, 1H), 8.41 (d, J=5.3 Hz, 1H). MS (ES) C17H16N2O3 requires: 296. Found: 297 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline (1.00 g) was dissolved in N,N-dimethylformamide/ethyl acetate (30 ml/15 ml), 10% palladium hydroxide-carbon (69 mg) was added, and the admixture was stirred at room temperature under hydrogen for 17 hours. The reaction mixture was filtered using Celite. The filtrate was washed with brine and then dried with anhydrous sodium sulfate. The solvent was removed by reduced-pressure distillation to obtain 799 mg of the title compound (yield: 88%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,N-dimethylformamide ethyl acetate
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
69 mg
Type
catalyst
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine
4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.